5-HT3 Receptor Binding Selectivity of 1-(Trifluoromethyl)piperazine vs. mCPP and Quipazine
1-(Trifluoromethyl)piperazine (TFMPP), the free base of the target compound, demonstrates markedly reduced affinity for the 5-HT3 receptor (IC50 = 2373 nM) compared to the structurally related arylpiperazines mCPP (IC50 = 61.4 nM) and quipazine (IC50 = 4.4 nM) [1]. This nearly 39-fold lower affinity compared to mCPP and over 500-fold lower compared to quipazine provides a clear selectivity window for 5-HT1/5-HT2 receptor-mediated studies [1].
| Evidence Dimension | 5-HT3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2373 nM (as TFMPP) |
| Comparator Or Baseline | mCPP: IC50 = 61.4 nM; Quipazine: IC50 = 4.4 nM |
| Quantified Difference | TFMPP shows 38.6-fold lower affinity than mCPP and 539-fold lower affinity than quipazine |
| Conditions | Radioreceptor binding assay using [3H]5-HT radioligand in brain tissue |
Why This Matters
This data enables researchers to avoid off-target 5-HT3 receptor interactions when investigating 5-HT1 or 5-HT2 mediated pathways, a critical consideration for accurate pharmacological profiling.
- [1] Robertson, D. W., Bloomquist, W., Wong, D. T., & Cohen, M. L. (1992). MCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life Sciences, 50(8), 599-605. View Source
